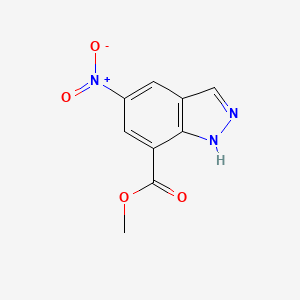

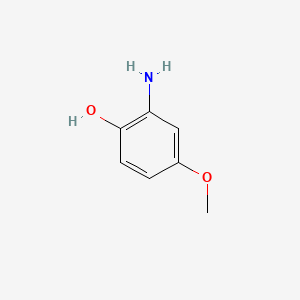

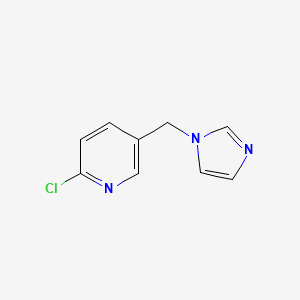

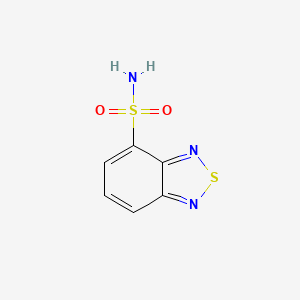

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including compounds similar to “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine,” involves various strategies that aim to introduce functional groups at specific positions on the imidazopyridine ring. For instance, the synthesis of imidazo[1,5-a]pyridines as stable N-heterocyclic carbenes involves the creation of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives through a well-characterized process (Alcarazo et al., 2005). Additionally, the discovery and optimization of a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines describe the synthesis involving electrophilic species and halopyridines (Vuillermet et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazopyridine compounds is characterized by the presence of an imidazole ring fused to a pyridine ring. This fusion contributes to the chemical stability and reactivity of these compounds. X-ray diffraction and computational studies have been used to determine the molecular structures and to compare them with density-functional-theory (DFT) calculations, providing insights into their geometric and electronic structures (Shen et al., 2012).

Chemical Reactions and Properties

Imidazopyridines participate in a variety of chemical reactions, demonstrating their versatile reactivity. For example, a novel transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines shows the facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014). This highlights the compound's capability to engage in complex reactions facilitating the synthesis of diverse molecular architectures.

Physical Properties Analysis

The physical properties of “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine” and related compounds are influenced by their molecular structures. These properties include melting points, boiling points, solubility in various solvents, and crystal structures. The arrangement of molecules in the crystal lattice and their interaction through hydrogen bonding and π-π interactions significantly affect these physical properties, as seen in the structural analysis of imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes (Dylong et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is synthesized and structurally characterized for various applications. For instance, Zinad et al. (2018) described the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound obtained by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with boronic acid. This process, characterized by NMR, MS, HPLC, GC-MS, and elemental analysis, indicates the potential of these compounds in chemical synthesis (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

Application as Fluorescent Probes

Shao et al. (2011) explored the application of imidazo[1,2-a]pyridine derivatives, including compounds with structural similarities to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, as fluorescent probes for mercury ion detection. This study demonstrates the versatility of these compounds in developing sensitive detection methods for environmental and analytical chemistry (Shao et al., 2011).

Crystal Structure Analysis

Kapoor et al. (2011) conducted crystal structure analysis of an imidazo[1,2-a]pyridine derivative, contributing to the understanding of molecular geometries and interactions in these compounds. Such analyses are crucial for designing materials and molecules with specific properties (Kapoor et al., 2011).

Luminescent Properties in Coordination Complexes

Lan et al. (2009) investigated the luminescent properties of zinc(II) and cadmium(II) coordination complexes involving pyridyl-imidazole derivatives. This research highlights the potential of such compounds in the development of luminescent materials, which could be utilized in various technological applications (Lan et al., 2009).

Potential in Anticancer Drug Development

Lee et al. (2015) synthesized a series of palladium complexes with ligands derived from imidazolium salts, including 2-chloro-N-(pyridin-2-ylmethyl)acetamide. The study evaluated these complexes for their potential as anticancer drugs, indicating the role of imidazole-pyridine compounds in medicinal chemistry (Lee et al., 2015).

Photophysical Properties in Transition Metal Complexes

Destefano and Geiger (2017) explored the photophysical properties of transition metal complexes using benzimidazole platinum(II) complexes, highlighting the potential applications of pyridyl-imidazole derivatives in photochemistry and materials science (Destefano & Geiger, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYMRYEGFGOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363036 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

CAS RN |

230617-61-5 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)

![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)